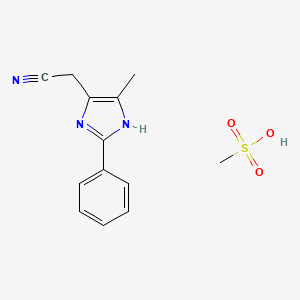
Methyl 2-acetamido-3-hydroxyoctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-3-hydroxyoctadecanoate: is a chemical compound with the molecular formula C21H41NO4 It is an ester derivative of octadecanoic acid, featuring an acetamido group at the second carbon and a hydroxyl group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-acetamido-3-hydroxyoctadecanoate typically involves the esterification of 2-acetamido-3-hydroxyoctadecanoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large reactors. The process involves the same esterification reaction but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-acetamido-3-hydroxyoctadecanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-acetamido-3-hydroxyoctadecanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on cellular processes. It may also serve as a model compound for studying the metabolism of similar esters in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of prodrugs. Its ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in lubricants, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of methyl 2-acetamido-3-hydroxyoctadecanoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active acetamido and hydroxyl groups. These functional groups can then interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparación Con Compuestos Similares
Methyl 2-hydroxyoctadecanoate: Similar structure but lacks the acetamido group.
Methyl 3-hydroxyoctadecanoate: Similar structure but the hydroxyl group is at the third carbon.
Methyl 12-hydroxyoctadecanoate: Similar structure but the hydroxyl group is at the twelfth carbon.
Uniqueness: Methyl 2-acetamido-3-hydroxyoctadecanoate is unique due to the presence of both acetamido and hydroxyl groups at specific positions on the octadecanoate backbone. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
102899-79-6 |
|---|---|
Fórmula molecular |
C21H41NO4 |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
methyl 2-acetamido-3-hydroxyoctadecanoate |
InChI |
InChI=1S/C21H41NO4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(24)20(21(25)26-3)22-18(2)23/h19-20,24H,4-17H2,1-3H3,(H,22,23) |
Clave InChI |
PEGUMLUMEWAVFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(C(=O)OC)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)


